

"2-(Pyrazin-2-yl)malonaldehyde" molecular structure and formula

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Compound of Interest

Compound Name: 2-(Pyrazin-2-yl)malonaldehyde

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An In-depth Technical Guide to 2-(Pyrazin-2-yl)malonaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of **2-(Pyrazin-2-yl)malonaldehyde**. Due to the limited availability of direct experimental data for this specific compound, this document presents a plausible synthetic route via the Vilsmeier-Haack reaction of 2-methylpyrazine, including a detailed hypothetical experimental protocol. Furthermore, predicted spectroscopic data, including ^1H NMR, ^{13}C NMR, IR, and mass spectrometry, are presented based on the analysis of analogous structures. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of novel pyrazine derivatives for potential applications in medicinal chemistry and drug development.

Molecular Structure and Formula

2-(Pyrazin-2-yl)malonaldehyde is a heterocyclic organic compound. The molecule consists of a pyrazine ring substituted at the 2-position with a malonaldehyde group.

Molecular Formula: $\text{C}_7\text{H}_6\text{N}_2\text{O}_2$ [\[1\]](#)

Structure:

Canonical SMILES: C1=CN=C(C=N1)C(C=O)C=O[\[1\]](#)

InChI: InChI=1S/C7H6N2O2/c10-4-6(5-11)7-3-8-1-2-9-7/h1-6H[\[1\]](#)

InChIKey: JMZSRARKHGBIFL-UHFFFAOYSA-N[\[1\]](#)

Physicochemical Data

The following table summarizes the key physicochemical properties of **2-(Pyrazin-2-yl)malonaldehyde**. It is important to note that much of this data is predicted due to the absence of extensive experimental characterization in the public domain.

Property	Value	Source
Molecular Weight	150.13 g/mol	PubChem
Monoisotopic Mass	150.042927 g/mol	PubChem
CAS Number	13481-00-0	Guidechem
Appearance	Yellow granular powder (predicted)	Guidechem
pKa (predicted)	-1.16 ± 0.10	Guidechem
XLogP3 (predicted)	-0.1	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	2	PubChem

Proposed Synthesis: Vilsmeier-Haack Reaction

A chemically sound and plausible method for the synthesis of **2-(Pyrazin-2-yl)malonaldehyde** is the Vilsmeier-Haack formylation of 2-methylpyrazine. This reaction introduces a formyl group to an activated methyl group adjacent to the pyrazine ring.

Reaction Principle

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl_3). The Vilsmeier reagent is a potent electrophile that reacts with electron-rich substrates. In this proposed synthesis, the methyl group of 2-methylpyrazine acts as the nucleophile. A subsequent hydrolysis step yields the desired dialdehyde.

Detailed Experimental Protocol (Hypothetical)

Materials:

- 2-Methylpyrazine
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl_3)
- 1,2-Dichloroethane (DCE), anhydrous
- Sodium acetate
- Deionized water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

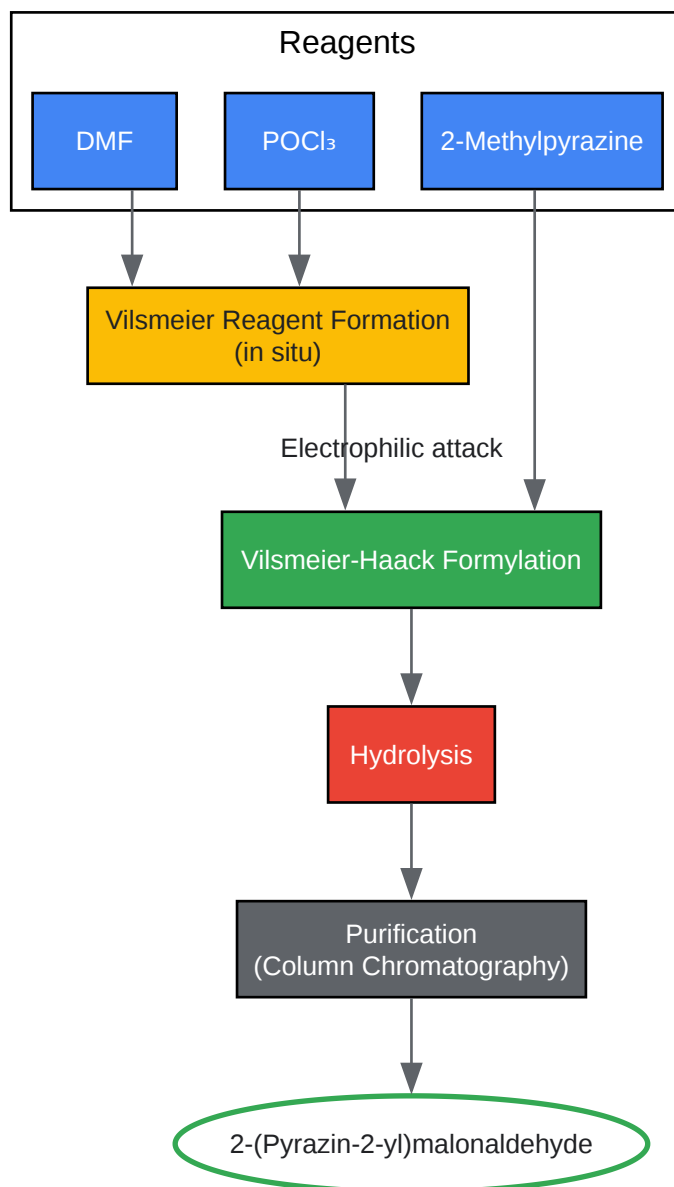
- **Formation of the Vilsmeier Reagent:** In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0-5 °C in an ice bath. Slowly add phosphorus oxychloride (POCl_3) (2 equivalents) dropwise to the cooled DMF with vigorous

stirring, ensuring the temperature is maintained below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

- **Formylation Reaction:** To the freshly prepared Vilsmeier reagent, add anhydrous 1,2-dichloroethane (DCE). Subsequently, add 2-methylpyrazine (1 equivalent) portion-wise while stirring. Heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up and Isolation:** After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. Stir the mixture until the Vilsmeier reagent is completely hydrolyzed. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
- **Purification:** Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure **2-(Pyrazin-2-yl)malonaldehyde**.

Mandatory Visualization

Proposed Synthesis of 2-(Pyrazin-2-yl)malonaldehyde

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Caption: Proposed synthetic workflow for **2-(Pyrazin-2-yl)malonaldehyde**.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-(Pyrazin-2-yl)malonaldehyde**. These predictions are based on the known spectral properties of pyrazine derivatives and malonaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR (Predicted)	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
Pyrazine-H	8.5 - 8.7	m	-	2H, Pyrazine ring protons
Pyrazine-H	8.7 - 8.9	s	-	1H, Pyrazine ring proton
Aldehyde-H	9.5 - 9.8	s	-	2H, Aldehydic protons
Methine-H	4.5 - 5.0	t	~7-8	1H, Methine proton

¹³ C NMR (Predicted)	Chemical Shift (δ, ppm)	Assignment
Pyrazine-C	140 - 145	Pyrazine ring carbons
Pyrazine-C	145 - 150	Pyrazine ring carbons
Pyrazine-C (substituted)	150 - 155	Pyrazine ring carbon attached to malonaldehyde
Methine-C	50 - 60	Methine carbon
Aldehyde-C	190 - 195	Aldehydic carbons

Infrared (IR) Spectroscopy

IR Absorption (Predicted)	Wavenumber (cm ⁻¹)	Functional Group
C-H stretch (aromatic)	3050 - 3150	Pyrazine C-H
C=O stretch (aldehyde)	1680 - 1710	Aldehyde C=O
C=N stretch (aromatic)	1580 - 1620	Pyrazine C=N
C=C stretch (aromatic)	1400 - 1500	Pyrazine C=C

Mass Spectrometry (MS)

Mass Spectrometry (Predicted)	m/z	Assignment
Molecular Ion (M ⁺)	150.04	[C ₇ H ₆ N ₂ O ₂] ⁺
Fragment	122	[M - CO] ⁺
Fragment	94	[M - 2CO] ⁺
Fragment	80	[Pyrazine] ⁺

Conclusion

2-(Pyrazin-2-yl)malonaldehyde represents an interesting, yet underexplored, heterocyclic compound. This technical guide provides a foundational understanding of its structure and properties, and importantly, outlines a practical synthetic approach. The detailed hypothetical protocol for the Vilsmeier-Haack reaction and the predicted spectroscopic data offer a solid starting point for researchers aiming to synthesize and characterize this molecule. Further experimental validation of these predictions is necessary and could pave the way for the exploration of this compound and its derivatives in various scientific disciplines, particularly in the realm of drug discovery and development.

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References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
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